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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high

photostability and strong fluorescence. Derived from acriflavine, ATTO 465 exhibits a notable

Stokes shift and is well-suited for a variety of bioanalytical applications, including the labeling of

proteins, DNA, and RNA, as well as for use in high-sensitivity detection methods like single-

molecule spectroscopy. This guide provides an in-depth overview of the spectral characteristics

of ATTO 465, detailed experimental protocols for its use, and a visual representation of a

common experimental workflow.

Core Spectroscopic and Physicochemical
Properties
The utility of a fluorophore is defined by its specific spectroscopic and physical characteristics.

ATTO 465 possesses a unique set of properties that make it a versatile tool in fluorescence-

based assays. The key quantitative data for ATTO 465 are summarized in the tables below.

Spectroscopic Properties of ATTO 465
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Property Value Solvent/Conditions

Excitation Maximum (λex) 453 nm PBS, pH 7.4 / Water

Emission Maximum (λem) 506 - 508 nm PBS, pH 7.4 / Water

Molar Extinction Coefficient (ε) 7.5 x 10⁴ cm⁻¹M⁻¹ Aqueous Solution

Fluorescence Quantum Yield

(Φf)
75% Aqueous Solution

Fluorescence Lifetime (τfl) 5.0 ns Aqueous Solution

Note: The exact excitation and emission maxima may vary slightly depending on the solvent

and conjugation state.

Physicochemical Properties of ATTO 465 Derivatives
Derivative Molecular Weight ( g/mol )

Carboxy 396

NHS-ester 493

Maleimide 518

Biotin 706

Phalloidin 1179

Experimental Protocols
Measurement of Absorption and Fluorescence Emission
Spectra
This protocol outlines the general procedure for determining the spectral characteristics of an

ATTO 465 derivative.

Materials:

ATTO 465 derivative
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Phosphate-Buffered Saline (PBS), pH 7.4

Nanophotometer or equivalent spectrophotometer

SpectraMax i3 or equivalent fluorometer

Quartz cuvettes

Methodology:

Sample Preparation: Prepare a stock solution of the ATTO 465 derivative in a suitable

solvent (e.g., DMSO). Dilute the stock solution in PBS (pH 7.4) to a final concentration

appropriate for spectroscopic measurements (e.g., in the low micromolar range). Prepare a

blank solution containing the same final concentration of the solvent in PBS.

Absorption Spectrum Measurement:

Calibrate the spectrophotometer with the blank solution.

Measure the absorbance of the ATTO 465 solution across a relevant wavelength range

(e.g., 300-600 nm).

Identify the wavelength of maximum absorbance (λex).

Fluorescence Emission Spectrum Measurement:

Set the excitation wavelength of the fluorometer to the determined λex (or a suitable laser

line, e.g., 453 nm).

Measure the fluorescence emission spectrum across a suitable wavelength range (e.g.,

470-700 nm).

Identify the wavelength of maximum emission (λem).

Protocol for Labeling Proteins with ATTO 465 NHS-ester
This protocol describes the covalent labeling of proteins via primary amines (e.g., lysine

residues) using an N-hydroxysuccinimide (NHS) ester derivative of ATTO 465.
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Materials:

Protein to be labeled (in an amine-free buffer)

ATTO 465 NHS-ester

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g.,

PBS)

Methodology:

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5

mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed

against a suitable buffer like PBS.

Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS-ester in DMF or

DMSO to a concentration of 1-10 mg/mL.

Labeling Reaction:

Slowly add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution

while gently stirring.

Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching (Optional): Add quenching buffer to the reaction mixture to stop the labeling

reaction by reacting with any remaining NHS-ester. Incubate for 30 minutes.

Purification: Separate the labeled protein from the unreacted dye using a gel filtration

column. The first colored band to elute is typically the labeled protein.
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Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the

absorbance of the purified conjugate at 280 nm (for the protein) and at the λex of ATTO 465
(453 nm).

Protocol for Labeling Proteins with ATTO 465 Maleimide
This protocol is for labeling proteins with free sulfhydryl groups (cysteine residues) using a

maleimide derivative of ATTO 465.

Materials:

Protein with free sulfhydryl groups

ATTO 465 maleimide

Anhydrous, amine-free DMF or DMSO

Reaction Buffer: PBS, pH 7.0-7.5

Reducing agent (optional, e.g., TCEP or DTT)

Gel filtration column (e.g., Sephadex G-25)

Methodology:

Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains

disulfide bonds that need to be labeled, they must first be reduced using a reducing agent

like TCEP or DTT. If DTT is used, it must be removed before adding the maleimide.

Dye Preparation: Immediately before use, prepare a stock solution of ATTO 465 maleimide

in DMF or DMSO.

Labeling Reaction:

Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Separate the labeled protein from the unreacted dye using a gel filtration column

as described for the NHS-ester labeling.

Experimental Workflow and Signaling Pathway
Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate a typical

experimental workflow involving ATTO 465 and a conceptual representation of its use in

visualizing a cellular component.
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Multiplex Immunofluorescence Staining Workflow with ATTO 465.
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Conceptual Diagram of F-Actin Visualization using ATTO 465-Phalloidin.

Conclusion
ATTO 465 is a robust and versatile fluorescent dye with favorable spectroscopic properties for

a wide range of applications in life sciences and drug development. Its strong absorption, high

quantum yield, and significant Stokes shift make it an excellent choice for labeling

biomolecules and for use in various fluorescence-based detection methods. The detailed

protocols and workflow diagrams provided in this guide offer a solid foundation for researchers

and scientists to effectively incorporate ATTO 465 into their experimental designs.
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To cite this document: BenchChem. [ATTO 465: A Comprehensive Technical Guide to its
Spectroscopic Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556038#atto-465-excitation-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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